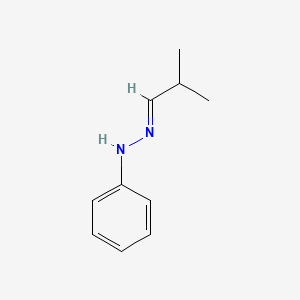![molecular formula C8H6BrIN2 B12848316 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848316.png)
5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to bromination and iodination reactions. The reaction with bromine and iodine in chloroform leads to the substitution of hydrogen atoms at specific positions, resulting in the formation of this compound .
Análisis De Reacciones Químicas
5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various oxidizing and reducing agents .
Aplicaciones Científicas De Investigación
5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its biological activity.
Biological Studies: The compound is used as a probe to study various biological processes and interactions.
Material Science: It is utilized in the synthesis of materials with specific properties, such as fluorescent probes for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 3-Bromo-2-methylimidazo[1,2-a]pyridine
- 2-Iodo-3-methylimidazo[1,2-a]pyridine
- 5-Bromo-2-methylimidazo[1,2-a]pyridine
These compounds share similar structures but differ in the position and type of halogen atoms, leading to variations in their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H6BrIN2 |
|---|---|
Peso molecular |
336.95 g/mol |
Nombre IUPAC |
5-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,1H3 |
Clave InChI |
CQTVIWDXXBVLIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=N1)C=CC=C2Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
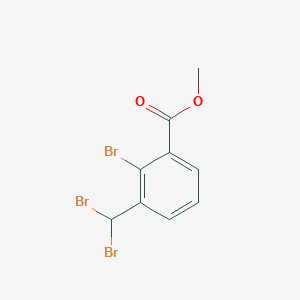

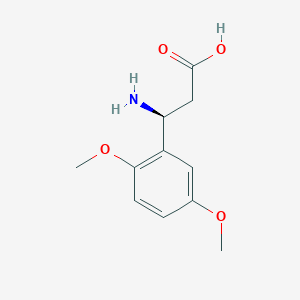
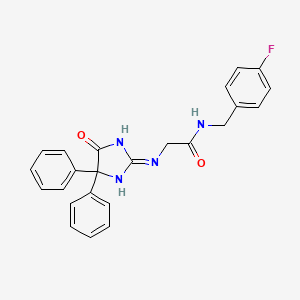
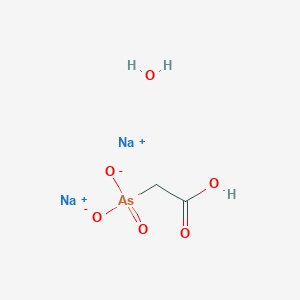
![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

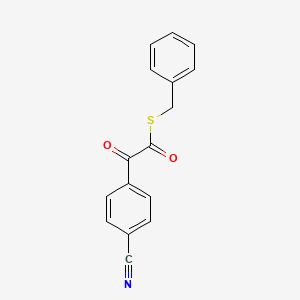

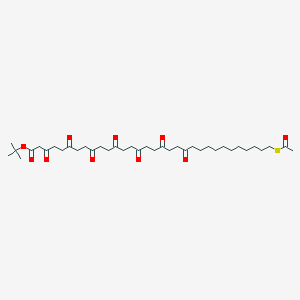
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)

